molecular formula C30H26Cl2I2N4O4Sn B013034 Sn Diiododeuteroporphyrin CAS No. 110019-33-5

Sn Diiododeuteroporphyrin

Cat. No. B013034
CAS RN: 110019-33-5
M. Wt: 950 g/mol
InChI Key: UJFQZZUVWGPDII-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sn Diiododeuteroporphyrin (SnDIDP) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the porphyrin family, which is a group of organic compounds that play a crucial role in biological processes such as oxygen transport, electron transfer, and photosynthesis. SnDIDP has been synthesized using various methods and has shown promising results in multiple scientific studies.

Mechanism of Action

The mechanism of action of Sn Diiododeuteroporphyrin is based on its ability to generate ROS upon activation by light. When this compound is exposed to light, it absorbs the energy and undergoes a series of reactions that result in the generation of ROS. The ROS produced by this compound can damage cellular components such as DNA, lipids, and proteins, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on various cell types. In vitro studies have shown that this compound can induce apoptosis in cancer cells by generating ROS. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapies. In vivo studies have shown that this compound can accumulate in tumor tissues, making it a promising candidate for cancer imaging and therapy.

Advantages and Limitations for Lab Experiments

Sn Diiododeuteroporphyrin has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound can also be easily conjugated with other molecules to target specific cells or tissues. However, this compound has some limitations, including its high cost, low water solubility, and potential toxicity.

Future Directions

Sn Diiododeuteroporphyrin has shown promising results in various scientific studies, and there are several future directions for its application. One potential direction is the development of this compound-based therapeutics for cancer and microbial infections. Another direction is the optimization of this compound synthesis methods to improve yields and reduce costs. Further studies are also needed to explore the potential of this compound in imaging and other scientific applications.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. This compound has potential applications in photodynamic therapy, imaging, and antimicrobial therapies. The compound can be synthesized using various methods and has unique biochemical and physiological effects on cells and tissues. This compound has advantages and limitations for lab experiments, and there are several future directions for its application.

Synthesis Methods

Sn Diiododeuteroporphyrin can be synthesized using various methods, including the reaction of deuteroporphyrin with tin(IV) chloride and iodine. The reaction yields this compound, which is a stable compound that can be purified using chromatography techniques. The synthesis method has been optimized to obtain high yields of this compound with minimal impurities.

Scientific Research Applications

Sn Diiododeuteroporphyrin has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species (ROS) that destroy cancer cells. This compound has shown promising results as a photosensitizer in PDT due to its high singlet oxygen quantum yield and low toxicity. This compound has also been studied for its potential applications in imaging, as it can be conjugated with fluorescent dyes to target specific cells or tissues.

properties

CAS RN

110019-33-5

Molecular Formula

C30H26Cl2I2N4O4Sn

Molecular Weight

950 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-diiodo-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;tin(4+);dichloride

InChI

InChI=1S/C30H28I2N4O4.2ClH.Sn/c1-13-17(5-7-27(37)38)23-12-24-18(6-8-28(39)40)14(2)20(34-24)10-25-30(32)16(4)22(36-25)11-26-29(31)15(3)21(35-26)9-19(13)33-23;;;/h9-12H,5-8H2,1-4H3,(H4,33,34,35,36,37,38,39,40);2*1H;/q;;;+4/p-4

InChI Key

UJFQZZUVWGPDII-UHFFFAOYSA-J

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)I)C)I)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Cl-].[Sn+4]

synonyms

Sn diiododeuteroporphyrin
Sn-DIDP
tin-2,4-diiododeuterporphyrin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.